![molecular formula C12H34O4Si4 B14132167 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol CAS No. 102782-61-6](/img/structure/B14132167.png)
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol is a complex organosilicon compound characterized by the presence of multiple trimethylsilyloxy groups. These groups confer unique properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol typically involves the reaction of trimethylsilyl chloride with a suitable alcohol under basic conditions. The reaction proceeds through the formation of an intermediate silyl ether, which is then further reacted to introduce additional trimethylsilyloxy groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion and the product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler siloxane derivatives.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products retain the unique properties of the parent compound, making them useful in further applications .
Wissenschaftliche Forschungsanwendungen
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can stabilize reactive intermediates, enhance the solubility of hydrophobic compounds, and facilitate the formation of stable complexes. The pathways involved include the formation of hydrogen bonds, van der Waals interactions, and covalent bonding with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with similar volatility and inertness.
Trimethylsilyl chloride: A precursor used in the synthesis of various trimethylsilyloxy compounds.
Dimethylsiloxane: A polymeric compound with similar siloxane linkages but different physical properties.
Uniqueness
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol is unique due to its multiple trimethylsilyloxy groups, which confer enhanced stability, reactivity, and versatility compared to simpler organosilicon compounds. This makes it particularly valuable in applications requiring high-performance materials and complex chemical transformations .
Eigenschaften
CAS-Nummer |
102782-61-6 |
---|---|
Molekularformel |
C12H34O4Si4 |
Molekulargewicht |
354.74 g/mol |
IUPAC-Name |
3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol |
InChI |
InChI=1S/C12H34O4Si4/c1-17(2,3)14-19(7,8)16-20(9,12-10-11-13)15-18(4,5)6/h13H,10-12H2,1-9H3 |
InChI-Schlüssel |
SJDKIBTXKIOSKK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(CCCO)O[Si](C)(C)C |
Verwandte CAS-Nummern |
102782-61-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.